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Compound of Interest

Compound Name: Cy5 acid(mono so3)

Cat. No.: B3276664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and

applications of monosulfonated Cy5 carboxylic acid, a widely utilized fluorescent dye in

biological research and diagnostics.

Core Chemical Structure and Properties
Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, known for its far-red

emission spectrum. The "mono SO3" designation indicates the presence of a single sulfonic

acid group, which significantly enhances its water solubility. This is a critical feature for

biological applications, as it mitigates the need for organic co-solvents that could potentially

perturb the structure and function of biomolecules.[1] The "acid" terminology refers to the

carboxylic acid group, which serves as a reactive handle for conjugation to other molecules,

typically after activation as an N-hydroxysuccinimide (NHS) ester.

The core structure consists of two indole rings linked by a polymethine chain. This extended

conjugated system is responsible for its characteristic spectral properties.

Quantitative Data Summary
The photophysical properties of Cy5 and its sulfonated derivatives make them suitable for a

wide range of fluorescence-based assays.[2]
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Property Value Notes

Max. Excitation Wavelength ~649 nm
In the red region of the visible

spectrum.[2]

Max. Emission Wavelength ~670 nm

Emits in the far-red region,

which helps to reduce

background fluorescence.[2]

Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹
High value indicates efficient

light absorption.

Fluorescence Quantum Yield 0.2 - 0.27

Represents the efficiency of

converting absorbed light into

emitted fluorescence.

Molecular Weight
~701.88 g/mol (for the NHS

ester)

Varies slightly depending on

the exact salt form.[3]

Recommended pH Range 3 - 10

Stable over a broad pH range,

making it versatile for various

buffer systems.

Experimental Protocols: Biomolecule Labeling
The carboxylic acid group of Cy5 acid is most commonly activated to an N-hydroxysuccinimide

(NHS) ester for covalent labeling of primary amines (e.g., lysine residues in proteins). The

following is a generalized protocol for protein labeling.

Protocol: Protein Labeling with Sulfo-Cy5 NHS Ester
This protocol is adapted for labeling proteins, such as antibodies, with Sulfo-Cy5 NHS ester.

Materials:

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS at pH 7.2-7.4)

Sulfo-Cy5 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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1 M Sodium bicarbonate buffer (pH 8.3-8.5)

Purification column (e.g., gel filtration, desalting column)

Procedure:

Protein Preparation:

Ensure the protein solution is at a concentration of 1-10 mg/mL.

The buffer must be free of primary amines (e.g., Tris) or ammonium salts, as these will

compete with the labeling reaction. Dialyze the protein against a suitable buffer like PBS if

necessary.

Dye Preparation:

Immediately before use, dissolve the Sulfo-Cy5 NHS ester in a small volume of high-

quality, anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[4]

Reaction Setup:

Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume (e.g., 1/10th of

the protein solution volume) of 1 M sodium bicarbonate buffer. This alkaline pH is optimal

for the reaction between the NHS ester and primary amines.[5][6]

Calculate the required volume of the dye solution. A molar excess of the dye is needed,

typically ranging from a 5:1 to 20:1 ratio of dye to protein.[4] For monolabeling of an

antibody, an 8-10 fold molar excess is a good starting point.[4][5]

Labeling Reaction:

Add the calculated amount of the dissolved dye to the protein solution while gently

vortexing.

Incubate the reaction for at least 1 hour at room temperature, or overnight at 4°C, with

continuous gentle mixing and protected from light.[6]

Purification:
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Separate the labeled protein from the unreacted free dye using a gel filtration or desalting

column (e.g., Sephadex G-25).[5][6] The larger protein conjugate will elute first.

Characterization (Optional but Recommended):

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~650 nm (for Cy5).

Visualization of Experimental Workflow
Cy5 is frequently used as an acceptor fluorophore in Förster Resonance Energy Transfer

(FRET) experiments to study molecular interactions.[7] A common FRET pair is Cy3 (donor)

and Cy5 (acceptor). The following diagram illustrates the workflow for a typical FRET

experiment to detect protein-protein interaction.
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Caption: Workflow for a FRET experiment using a Cy3-Cy5 pair to detect protein-protein

interaction.

FRET Workflow Explained
Preparation: Two proteins of interest, Protein A and Protein B, are independently labeled with

a donor fluorophore (Cy3) and an acceptor fluorophore (Cy5), respectively.

Experiment: The labeled proteins are introduced into the experimental system (e.g., a cell

lysate or live cells). The sample is then illuminated with light at a wavelength that specifically

excites the donor (Cy3).

Detection and Analysis: If the two proteins do not interact, they will be too far apart for

energy transfer. Upon excitation, the Cy3 donor will emit fluorescence at its characteristic

wavelength (~570 nm). If the proteins interact, bringing Cy3 and Cy5 into close proximity

(typically <10 nm), the excited-state energy from Cy3 is non-radiatively transferred to Cy5.[8]

[9] This energy transfer quenches the donor's fluorescence and causes the acceptor (Cy5) to

fluoresce, emitting light at its characteristic longer wavelength (~670 nm). The detection of

Cy5 emission upon Cy3 excitation is the signature of FRET, indicating a molecular

interaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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